[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide
Description
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide: is a chemical compound with the molecular formula C8H18INOS and a molecular weight of 303.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Properties
IUPAC Name |
1-acetylsulfanylpropan-2-yl(trimethyl)azanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7(9(3,4)5)6-11-8(2)10;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGTSGTGOWAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)[N+](C)(C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide typically involves the following synthetic routes and reaction conditions:
Synthetic Routes: The synthesis usually starts with the reaction of with to form .
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide undergoes various chemical reactions, including:
Scientific Research Applications
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide can be compared with similar compounds such as:
[1-(Acetylsulfanyl)propan-2-yl]trimethylammonium chloride: Similar in structure but with a chloride ion instead of iodide.
[1-(Acetylsulfanyl)propan-2-yl]trimethylammonium bromide: Similar in structure but with a bromide ion instead of iodide.
[1-(Acetylsulfanyl)propan-2-yl]trimethylammonium fluoride: Similar in structure but with a fluoride ion instead of iodide.
The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the iodide ion, which can influence its chemical behavior and applications .
Biological Activity
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide, with the CAS number 119368-48-8, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trimethylazanium group attached to an acetylsulfanyl propan-2-yl moiety. Its molecular formula is . The presence of the acetylsulfanyl group is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, including cholinesterases, which are crucial for neurotransmission.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest that the compound could possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar quaternary ammonium compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit comparable efficacy against these pathogens.
- Antioxidant Potential : Research on related compounds demonstrated strong antioxidant activity through DPPH and FRAP assays. For instance, methanolic extracts containing similar sulfanyl groups showed higher antioxidant capacity than their ethanolic counterparts, indicating that the functional group enhances radical scavenging abilities.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that compounds with a similar structure effectively inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, quaternary ammonium compounds typically exhibit high water solubility and rapid absorption rates, which may facilitate their bioavailability in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide, and how can reaction intermediates be validated?
- Methodology : A two-step synthesis is typical:
Thioacetylation : React propan-2-ylthiol with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1).
Quaternization : Treat the thioacetyl intermediate with trimethylamine in acetonitrile, followed by iodomethane. Purify via recrystallization (ethanol/water). Validate intermediates using -NMR (e.g., δ 2.1 ppm for acetyl group) and mass spectrometry .
- Validation : Compare melting points and spectroscopic data with literature. Ensure <2% impurities via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- X-ray crystallography for absolute configuration (if crystals form).
- FT-IR : Confirm S-acetyl stretch (~1680–1720 cm) and quaternary ammonium N–C bonds (~1400 cm).
- High-resolution mass spectrometry (HRMS) : Match molecular ion peak to theoretical [M] = 316.02 g/mol.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for quaternary ammonium salts under acidic conditions?
- Challenge : Discrepancies in decomposition rates (e.g., pH 2 vs. pH 4).
- Methodology :
Controlled degradation studies : Incubate the compound in buffered solutions (pH 1–6) at 25°C/40°C. Monitor via -NMR for loss of acetyl or trimethyl groups.
Kinetic analysis : Use Arrhenius plots to model degradation activation energy.
HPLC-MS : Identify degradation products (e.g., free thiol or demethylated species).
- Mitigation : Add antioxidants (e.g., BHT) or adjust buffer ionic strength to stabilize the compound .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify electrophilic centers.
Transition state modeling : Simulate SN2 pathways for iodide displacement (e.g., with hydroxide or thiolate nucleophiles).
Solvent effects : Include implicit solvent models (PCM for water or DMSO) to refine activation barriers.
- Validation : Compare predicted vs. experimental for reactions with NaN in DMF .
Q. What advanced techniques characterize the compound’s behavior in biological membrane models?
- Methods :
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer interactions.
- Fluorescence anisotropy : Use DPH probes to evaluate membrane fluidity changes.
- MD simulations : Model insertion into POPC bilayers (GROMACS) to quantify binding energy and orientation.
- Key metrics : Partition coefficients (log P) via shake-flask method (octanol/water) .
Research Design & Data Analysis
Q. How should researchers design a study to investigate the compound’s catalytic role in thiol-disulfide exchange reactions?
- Protocol :
Kinetic assays : Mix with glutathione (GSH) and GSSG in PBS (pH 7.4). Track thiolate formation via Ellman’s reagent (412 nm).
Control variables : Vary temperature (15–45°C) and ionic strength (0–150 mM NaCl).
Mechanistic probes : Use -labeled acetyl groups to trace transfer via NMR.
Q. What statistical approaches are critical when analyzing dose-response data for this compound’s bioactivity?
- Analysis :
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to determine EC and Hill coefficient.
- ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., HEK293 vs. HepG2).
- QC checks : Include positive controls (e.g., Triton X-100 for cytotoxicity) and validate assay reproducibility (CV <15%) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
